1-Methyl-7-nitroquinolin-2(1H)-one
Description
1-Methyl-7-nitroquinolin-2(1H)-one is a nitro-substituted quinolinone derivative characterized by a methyl group at the 1-position and a nitro group at the 7-position of the quinoline scaffold. The compound belongs to the quinolin-2-one family, which is known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-methyl-7-nitroquinolin-2-one |
InChI |
InChI=1S/C10H8N2O3/c1-11-9-6-8(12(14)15)4-2-7(9)3-5-10(11)13/h2-6H,1H3 |
InChI Key |
PCJXDBQPRPOFFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-7-nitroquinolin-2(1H)-one can be synthesized through various methods. One common approach involves the nitration of 1-methylquinolin-2(1H)-one. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the seventh position.
Industrial Production Methods
In an industrial setting, the production of 1-methyl-7-nitroquinolin-2(1H)-one may involve large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-7-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1-Methyl-7-aminoquinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives.
Oxidation: 1-Carboxy-7-nitroquinolin-2(1H)-one.
Scientific Research Applications
1-Methyl-7-nitroquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Material Science: It is used in the synthesis of organic materials with specific electronic and optical properties, which are useful in the development of sensors and electronic devices.
Chemical Biology: The compound is employed in chemical biology studies to probe biological pathways and identify new drug targets.
Mechanism of Action
The mechanism of action of 1-methyl-7-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes or bind to receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 1-Methyl-7-nitroquinolin-2(1H)-one with structurally related quinolinones:
*Note: Data for 1-Methyl-7-nitroquinolin-2(1H)-one are inferred from analogs.
Key Observations:
Methyl groups (e.g., at position 1 in 1-Methylquinolin-2(1H)-one or position 4 in 7-Chloro-4-methylquinolin-2(1H)-one ) increase hydrophobicity and steric bulk, influencing solubility and binding affinity. Halogenation (e.g., fluorine at position 8 or chlorine at position 7 ) modifies electronic properties and bioactivity, often improving metabolic stability.
Isoquinolinone vs. Quinolinone: 7-Nitroisoquinolin-1(2H)-one demonstrates that shifting the ketone group from position 2 (quinolinone) to position 1 (isoquinolinone) alters the electronic distribution, which may affect intermolecular interactions in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
